molecular formula C8H8F3NO2 B8743515 [4-amino-3-(trifluoromethoxy)phenyl]methanol

[4-amino-3-(trifluoromethoxy)phenyl]methanol

Cat. No. B8743515
M. Wt: 207.15 g/mol
InChI Key: KUIBBXDNQQJGIU-UHFFFAOYSA-N
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Patent
US09150556B2

Procedure details

4-Amino-3-(trifluoromethoxy)benzoic acid 2.0 g (9.04 mmol) is dissolved in 50 mL of THF. Lithium aluminium hydride (1.4 g, 36.2 mmol) is added portionwise over 10 minutes. A reflux condensor is attached and the reaction mixture is refluxed for 6 h at 80° C. It is cooled to room temperature and the Fieser work up is performed (1.4 mL of water, 1.4 mL 15% NaOH, 4.2 mL of water). The granular inorganic precipitate is filtered and washed with THF. The organic fractions is combined and dried over anhydrous Na2SO4. The solvent is evaporated and the residue is purified on silica, eluting with 0-10% methanol/dichloromethane to give the title compound (1.2 g, 5.79 mmol 64%). (ESMS): ink 208.3 (M+H+).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Name
Quantity
1.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.4 mL
Type
reactant
Reaction Step Four
Name
Quantity
4.2 mL
Type
reactant
Reaction Step Five
Yield
64%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][C:3]=1[O:11][C:12]([F:15])([F:14])[F:13].[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>C1COCC1>[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][OH:7])=[CH:4][C:3]=1[O:11][C:12]([F:13])([F:14])[F:15] |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=C(C=C(C(=O)O)C=C1)OC(F)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
1.4 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
1.4 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
4.2 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It is cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The granular inorganic precipitate is filtered
WASH
Type
WASH
Details
washed with THF
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the residue is purified on silica
WASH
Type
WASH
Details
eluting with 0-10% methanol/dichloromethane

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)CO)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.79 mmol
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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